![molecular formula C8H11NO5S2 B2596873 Methyl 3-{[(dimethylamino)sulfonyl]oxy}-2-thiophenecarboxylate CAS No. 338794-02-8](/img/structure/B2596873.png)
Methyl 3-{[(dimethylamino)sulfonyl]oxy}-2-thiophenecarboxylate
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Overview
Description
Methyl 3-{[(dimethylamino)sulfonyl]oxy}-2-thiophenecarboxylate is a versatile chemical compound with the molecular formula C8H11NO5S2. . This compound is characterized by its unique structure, which includes a thiophene ring substituted with a methyl ester and a dimethylaminosulfonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{[(dimethylamino)sulfonyl]oxy}-2-thiophenecarboxylate typically involves the esterification of 3-hydroxy-2-thiophenecarboxylic acid with methanol in the presence of a suitable catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[(dimethylamino)sulfonyl]oxy}-2-thiophenecarboxylate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The dimethylaminosulfonyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the dimethylaminosulfonyl group.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C12H13N1O4S1
- Molecular Weight : 273.30 g/mol
- CAS Number : 339098-23-6
The compound features a thiophene ring, a dimethylaminosulfonyl group, and a methoxy group, which contribute to its reactivity and potential biological activity.
Chemistry
Methyl 3-{[(dimethylamino)sulfonyl]oxy}-2-thiophenecarboxylate serves as an important intermediate in organic synthesis. Its unique functional groups allow it to participate in various chemical reactions, including:
- Substitution Reactions : The dimethylaminosulfonyl group can be replaced with other nucleophiles.
- Oxidation and Reduction : The thiophene ring can undergo oxidation, while the ester can be reduced to alcohols.
These reactions facilitate the synthesis of more complex organic molecules, making this compound valuable in synthetic organic chemistry.
Medicine
Research has indicated that this compound may possess significant pharmacological properties:
- Antimicrobial Activity : Studies have shown that this compound exhibits antibacterial effects against various strains of bacteria. For example:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
In vitro assays demonstrated that the compound's effectiveness is comparable to conventional antibiotics .
- Antioxidant Properties : The compound has shown promising results in scavenging free radicals, indicating potential as a natural antioxidant agent. In controlled laboratory settings, it effectively reduced DPPH radical levels, suggesting its utility in combating oxidative stress .
- Antitumor Activity : Preliminary studies indicate that this compound may inhibit cell proliferation and induce apoptosis in cancer cell lines. Mechanistic studies suggest modulation of apoptotic pathways as a potential mechanism of action .
Materials Science
In materials science, this compound is explored for its electronic and optical properties. Its unique structure allows for the development of new materials with specific functionalities, such as:
- Conductive Polymers : The incorporation of this compound into polymer matrices may enhance electrical conductivity.
- Optoelectronic Devices : Its properties may be utilized in the fabrication of devices like organic light-emitting diodes (OLEDs) and solar cells.
Case Study 1: Antimicrobial Testing
A series of antimicrobial tests were conducted using agar diffusion methods on various bacterial strains. This compound was compared against standard antibiotics, showing promising results in inhibiting bacterial growth, particularly against Staphylococcus aureus. The study highlighted its potential as an alternative treatment option for bacterial infections .
Case Study 2: Antioxidant Evaluation
In a controlled laboratory setting, the antioxidant capacity of this compound was evaluated using the DPPH radical scavenging assay. The results indicated significant radical scavenging activity comparable to established antioxidants like ascorbic acid .
Mechanism of Action
The mechanism of action of Methyl 3-{[(dimethylamino)sulfonyl]oxy}-2-thiophenecarboxylate involves its interaction with specific molecular targets. The dimethylaminosulfonyl group can act as a leaving group in substitution reactions, facilitating the formation of new bonds. The thiophene ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-{[(dimethylsulfamoyl)oxy]-2-thiophenecarboxylate: Similar structure but with a sulfamoyl group instead of a sulfonyl group.
Methyl 3-{[(dimethylamino)sulfonyl]oxy}-2-furancarboxylate: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
Methyl 3-{[(dimethylamino)sulfonyl]oxy}-2-thiophenecarboxylate is unique due to its specific combination of functional groups and the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Biological Activity
Methyl 3-{[(dimethylamino)sulfonyl]oxy}-2-thiophenecarboxylate (CAS Number: 338794-02-8) is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C₈H₁₁N₁O₅S₂
- Molecular Weight : 265.31 g/mol
- Melting Point : 103–105 °C
- Hazard Classification : Irritant
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, particularly enzymes involved in metabolic processes. One notable area of research focuses on its inhibitory effects on tyrosinase, an enzyme critical in melanin biosynthesis.
Tyrosinase Inhibition
Research indicates that compounds similar to this compound exhibit significant inhibitory effects on tyrosinase activity. For instance, studies have shown that certain analogs can inhibit tyrosinase with IC50 values significantly lower than that of traditional inhibitors like kojic acid. This suggests a potential application in treating hyperpigmentation disorders.
Compound | IC50 Value (µM) | Remarks |
---|---|---|
Kojic Acid | 24.09 | Standard positive control |
Analog 1 | 17.62 | Moderate inhibition |
Analog 3 | 1.12 | Strongest inhibitor among tested analogs |
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of this compound. In vitro studies conducted on B16F10 murine melanoma cells revealed that several analogs did not exhibit cytotoxic effects at concentrations up to 20 µM over a period of 72 hours. However, some analogs showed concentration-dependent cytotoxicity at lower doses, necessitating further investigation into their safety and efficacy.
Case Studies and Research Findings
-
Inhibition of Melanin Production :
- A study demonstrated that this compound and its analogs effectively reduced melanin production in B16F10 cells by inhibiting intracellular tyrosinase activity. This suggests a promising avenue for developing treatments for conditions like melasma and age spots.
-
Antioxidant Activity :
- The antioxidant properties of the compound were evaluated using various assays, including the DPPH radical scavenging assay. Results indicated that some analogs exhibited strong antioxidant activity comparable to established antioxidants, highlighting their potential in preventing oxidative stress-related damage.
-
Molecular Docking Studies :
- Molecular docking simulations have been employed to understand the binding interactions between this compound and the active site of tyrosinase. These studies provide insights into the structural features that enhance inhibitory activity, guiding future modifications for improved efficacy.
Properties
IUPAC Name |
methyl 3-(dimethylsulfamoyloxy)thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO5S2/c1-9(2)16(11,12)14-6-4-5-15-7(6)8(10)13-3/h4-5H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZJUBSBMPYPYCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)OC1=C(SC=C1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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